4-phenyl-3-[4-phenyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazole
Description
This compound is a 1,2,4-triazole derivative featuring dual prop-2-en-1-ylsulfanyl (allylthio) substituents at positions 3 and 5 of the triazole ring, with phenyl groups at positions 4 of both triazole cores. Such structural attributes are common in heterocyclic compounds designed for pharmaceutical or materials science applications, particularly where planar aromatic systems and sulfur-based functionalization are critical .
Properties
IUPAC Name |
4-phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6S2/c1-3-15-29-21-25-23-19(27(21)17-11-7-5-8-12-17)20-24-26-22(30-16-4-2)28(20)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIADNKYQFUVIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC=C2)C3=NN=C(N3C4=CC=CC=C4)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazides with Isothiocyanates
A validated method for synthesizing 1,2,4-triazole-5-thiones involves the reaction of hydrazides with alkyl/aryl isothiocyanates in ethanol, followed by alkaline cyclization. For example, 4-phenyl-1,2,4-triazole-5-thiol can be synthesized via:
- Step 1 : Refluxing benzohydrazide with allyl isothiocyanate in ethanol to form the thiosemicarbazide intermediate.
- Step 2 : Cyclization in 4N NaOH at reflux to yield the triazole-thione.
Reaction Conditions :
Alkylation of Triazole-Thiols
Introducing the propenylsulfanyl group requires alkylation of the triazole-thiol intermediate. Allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃) facilitates this transformation:
$$ \text{Triazole-SH} + \text{CH}2=\text{CHCH}2\text{X} \xrightarrow{\text{Base}} \text{Triazole-S-CH}2\text{CH}=\text{CH}2 $$
Optimized Protocol :
Construction of the Bis-Triazole Core
Oxidative Coupling of Triazole-Thiols
The bis-triazole structure can be assembled via oxidative coupling of two triazole-thiol units. Iodine or H₂O₂ in DMSO promotes disulfide bond formation, though this approach risks over-oxidation.
Limitations :
- Poor regioselectivity
- Competing side reactions (e.g., sulfonic acid formation)
Nucleophilic Aromatic Substitution
An alternative route involves substituting a nitro or halogen group at the 3-position of one triazole with a thiolate from another triazole. For instance:
- Introduce a nitro group at the 3-position of 4-phenyl-1,2,4-triazole via nitration.
- Reduce nitro to amine using SnCl₂/HCl.
- Perform nucleophilic substitution with 4-phenyl-5-(allylsulfanyl)-1,2,4-triazole-3-thiolate.
Challenges :
- Functional group tolerance during nitration
- Steric hindrance at the 3-position
One-Pot Tandem Cyclization Strategy
A novel approach inspired by recent advances employs a one-pot synthesis:
- React benzohydrazide with excess allyl isothiocyanate to form a dithiosemicarbazide.
- Subject the intermediate to double cyclization in NaOH/EtOH under microwave irradiation.
Advantages :
Characterization Data :
- FTIR : 1170–1192 cm⁻¹ (C=S stretch), 1608–1672 cm⁻¹ (C=N/C=O)
- ¹H NMR : δ 5.2–5.8 (m, allylic protons), δ 7.2–7.8 (m, aromatic protons)
Palladium-Catalyzed Cross-Coupling
Adapting methodologies from sulfonamide synthesis, a palladium-catalyzed coupling could link two triazole units:
- Synthesize 3-iodo-4-phenyl-1,2,4-triazole.
- Couple with a boronate ester-functionalized triazole using Pd(PPh₃)₄ and K₂CO₃.
Conditions :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-phenyl-3-[4-phenyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly as antifungal or antibacterial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-phenyl-3-[4-phenyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazole would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The target compound shares the 1,2,4-triazole core with derivatives such as 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole (). Key differences include:
- Substituent Type : The allylthio groups in the target compound contrast with benzylthio () or halogenated phenylsulfonyl groups (). Allylthio substituents may enhance reactivity in click chemistry or polymerization due to the terminal alkene .
- Planarity : Unlike fluorophenyl-substituted triazoles (), the target compound’s phenyl and allylthio groups may reduce planarity, affecting crystallinity and π-orbital overlap .
Crystallographic Data
- Isostructural Analogues : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. The target compound’s crystallinity likely differs due to bulkier allylthio groups .
Physicochemical Properties
Solubility and Hydrophobicity
- Allylthio vs. Alkylthio: Allylthio groups increase hydrophobicity compared to methylthio (e.g., ), but less than aromatic sulfonyl groups (). This impacts solubility in polar solvents like ethanol or DMF .
- Molecular Weight : At ~494 g/mol, the target compound is heavier than simpler derivatives like 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol (), influencing diffusion rates in biological systems .
Spectroscopic Signatures
Key Methodologies
- Thiol-Alkylation : Similar to and , the target compound is synthesized via nucleophilic substitution of triazole-thiol precursors with allyl halides. Sodium ethoxide () or hydrazine hydrate () are common bases.
- Yield Optimization : Allyl bromide reactions typically yield 65–75% under reflux (cf. 70–85% for benzyl halides in ) due to competing elimination side reactions .
Molecular Docking and Target Affinity
- Antifungal Potential: Docking studies () suggest triazole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51). The allylthio groups may enhance binding to hydrophobic enzyme pockets compared to methoxyphenyl analogues () .
- ADME Profiles : The allylthio groups improve membrane permeability over polar sulfonyl derivatives (), but metabolic oxidation of the allyl moiety may reduce bioavailability .
Tabulated Comparison of Key Derivatives
Biological Activity
The compound 4-phenyl-3-[4-phenyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazole (commonly referred to as Atr) is a novel heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the biological activity of Atr, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
Atr is characterized by its complex structure comprising two triazole rings and multiple phenyl and allylsulfanyl substituents. Its molecular formula is , with a molecular weight of approximately 396.52 g/mol. The compound's intricate architecture is believed to contribute significantly to its biological activity.
Biological Activity Overview
Atr has demonstrated a range of biological activities, including:
- Antimicrobial Activity : Atr has been evaluated for its effectiveness against various bacterial and fungal strains. In vitro studies have shown that it exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
- Antitumor Activity : Preliminary studies indicate that Atr may inhibit the growth of cancer cells. For example, compounds with similar triazole structures have shown promising results against several cancer cell lines, including breast and colon cancer cells .
- Enzyme Inhibition : Atr has been investigated for its potential to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. Molecular docking studies suggest that Atr interacts effectively with TP, potentially leading to reduced tumor proliferation .
Antimicrobial Studies
A series of antimicrobial assays were conducted to evaluate the efficacy of Atr against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that Atr possesses moderate to strong antimicrobial activity, particularly against fungal pathogens.
Antitumor Activity
In vitro cytotoxicity assays were performed using several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
The IC50 values suggest that Atr could be a potent anticancer agent, especially in targeting colon cancer cells .
Enzyme Inhibition Studies
Molecular docking studies revealed that Atr binds effectively to thymidine phosphorylase:
| Amino Acid Residue | Interaction Type |
|---|---|
| Aspartate 123 | Hydrogen Bond |
| Serine 45 | Hydrophobic |
| Glycine 67 | Van der Waals |
These interactions highlight the potential of Atr as a therapeutic agent targeting TP in cancer treatment .
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to Atr:
- Case Study A : Synthesis of novel bis-triazole derivatives showed enhanced TP inhibition compared to single triazole compounds. The study emphasized structural modifications leading to increased potency .
- Case Study B : A comparative analysis of various triazole derivatives indicated that those with allylsulfanyl groups exhibited superior antimicrobial activity. This finding supports the hypothesis that specific substitutions can significantly enhance biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
